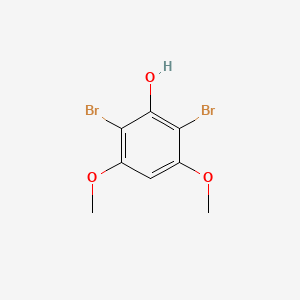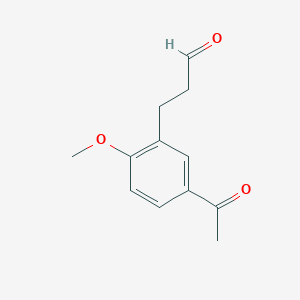
3-(5-Acetyl-2-methoxyphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanal, 5-acetyl-2-methoxy- is an organic compound with the molecular formula C12H14O3. It is known for its unique chemical structure, which includes a benzene ring substituted with an acetyl group and a methoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 5-acetyl-2-methoxy- typically involves the acylation of a benzene derivative followed by the introduction of a methoxy group. One common method involves the Friedel-Crafts acylation of a benzene ring with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the methoxylation of the resulting product using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of Benzenepropanal, 5-acetyl-2-methoxy- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanal, 5-acetyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or acetyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Benzenepropanal, 5-acetyl-2-methoxy- is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenepropanal, 5-acetyl-2-methoxy- involves its interaction with various molecular targets and pathways. Its acetyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Similar in structure but lacks the acetyl and methoxy groups.
Acetophenone: Contains an acetyl group but lacks the methoxy group.
Vanillin: Contains a methoxy group but has different substituents on the benzene ring.
Uniqueness
Benzenepropanal, 5-acetyl-2-methoxy- is unique due to the presence of both acetyl and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
33538-86-2 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(5-acetyl-2-methoxyphenyl)propanal |
InChI |
InChI=1S/C12H14O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-8H,3-4H2,1-2H3 |
Clave InChI |
LBHPSCQJRCPPME-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OC)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
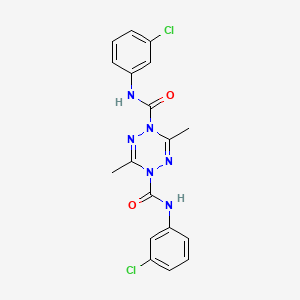
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

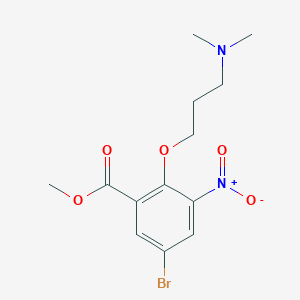
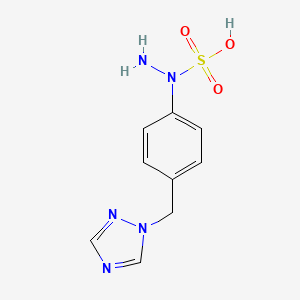
![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)

![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)


